N-[3-(1H-imidazol-5-yl)phenyl]-1-(1H-indol-3-yl)methanimine
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Overview
Description
N-[3-(1H-imidazol-5-yl)phenyl]-1-(1H-indol-3-yl)methanimine is a compound that features both imidazole and indole moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. These structures are known for their significant roles in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-5-yl)phenyl]-1-(1H-indol-3-yl)methanimine typically involves the formation of the imidazole and indole rings followed by their coupling. One common method involves the cyclization of appropriate precursors to form the imidazole and indole rings, which are then linked through a methanimine bridge. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the rings and their subsequent coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-5-yl)phenyl]-1-(1H-indol-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent but often involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(1H-imidazol-5-yl)phenyl]-1-(1H-indol-3-yl)methanimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-5-yl)phenyl]-1-(1H-indol-3-yl)methanimine involves its interaction with specific molecular targets. The imidazole and indole moieties can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and metronidazole share the imidazole ring and exhibit similar biological activities.
Indole Derivatives: Indole-3-acetic acid and tryptophan are examples of indole-containing compounds with significant biological roles
Uniqueness
N-[3-(1H-imidazol-5-yl)phenyl]-1-(1H-indol-3-yl)methanimine is unique due to the combination of both imidazole and indole moieties in a single molecule.
Properties
IUPAC Name |
N-[3-(1H-imidazol-5-yl)phenyl]-1-(1H-indol-3-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-2-7-17-16(6-1)14(10-21-17)9-20-15-5-3-4-13(8-15)18-11-19-12-22-18/h1-12,21H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQGBVAJHCPGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=CC(=C3)C4=CN=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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